molecular formula C12H14N2O B7469417 3-cyano-N-(2-methylpropyl)benzamide

3-cyano-N-(2-methylpropyl)benzamide

Cat. No.: B7469417
M. Wt: 202.25 g/mol
InChI Key: XIIXHZODUBRWIB-UHFFFAOYSA-N
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Description

3-cyano-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core with a cyano group and a 2-methylpropyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-cyano-N-(2-methylpropyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

3-cyano-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxides, amines, and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide core allow the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-cyano-N-(2-methylpropyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2-methylpropyl)benzamide: Lacks the cyano group, which may result in different reactivity and biological activity.

    3-cyano-N-(2-methylphenyl)benzamide: Has a phenyl group instead of a propyl group, affecting its chemical properties and applications.

    N-(2-methylpropyl)-4-cyanobenzamide: The cyano group is positioned differently, leading to variations in reactivity and biological effects.

Properties

IUPAC Name

3-cyano-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXHZODUBRWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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